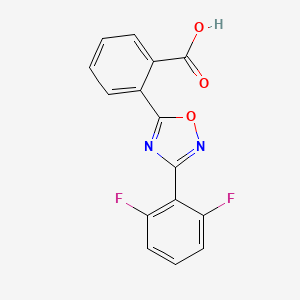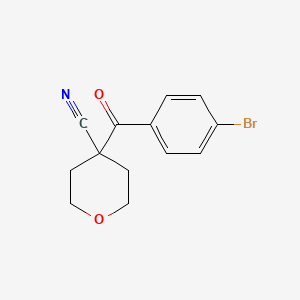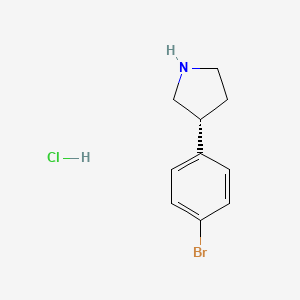
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-(trifluoromethyl)pyrimidine and an amine derivative.
Introduction of the Propanoate Group: The propanoate group is introduced via esterification, where the pyrimidine derivative reacts with methyl propanoate under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification methods to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered oxidation states.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.
科学的研究の応用
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for its use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
類似化合物との比較
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro groups but lacks the propanoate moiety.
Saflufenacil: A pyrimidine derivative with similar structural features, used as a herbicide.
Fluoxetine: Although structurally different, it contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate is unique due to the combination of its pyrimidine core, trifluoromethyl group, and propanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H9ClF3N3O2 |
|---|---|
分子量 |
283.63 g/mol |
IUPAC名 |
methyl 3-[[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]amino]propanoate |
InChI |
InChI=1S/C9H9ClF3N3O2/c1-18-7(17)2-3-14-6-4-5(9(11,12)13)15-8(10)16-6/h4H,2-3H2,1H3,(H,14,15,16) |
InChIキー |
SBYSIBARABZYQT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNC1=NC(=NC(=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methylbenzo[b]thiophen-3-amine](/img/structure/B11794313.png)








![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)




